2,6-Dimethylquinoline-3-carboxylic acid
Overview
Description
2,6-Dimethylquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It is a derivative of quinoline, a nitrogen-containing aromatic compound
Mechanism of Action
Target of Action
The primary targets of 2,6-Dimethylquinoline-3-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other quinoline derivatives, it may interact with its targets through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antituberculosis activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad bioactivity of quinoline derivatives, it is plausible that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,6-dimethylquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with acetone in the presence of an acid catalyst can yield quinoline derivatives . Other methods include the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and optimized reaction conditions. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
2,6-Dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethylquinoline: A closely related compound with similar structural features but lacking the carboxylic acid group.
6,7-Dimethylquinoline-3-carboxylic acid: Another derivative with methyl groups at different positions on the quinoline ring.
4-Hydroxy-2-quinoline: A compound with a hydroxyl group at the 4-position, exhibiting different chemical properties.
Uniqueness: 2,6-Dimethylquinoline-3-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,6-dimethylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIPPMINDHAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390266 | |
Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
610261-45-5 | |
Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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